molecular formula C17H14N2O B497025 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol CAS No. 780783-69-9

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol

Cat. No.: B497025
CAS No.: 780783-69-9
M. Wt: 262.3g/mol
InChI Key: BVERMWUKFFEASC-UHFFFAOYSA-N
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Description

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol is a heterocyclic compound that belongs to the pyridocarbazole family. This compound is known for its complex structure, which includes a pyridine ring fused to a carbazole moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an indole derivative with a diketone under acidic conditions. Another method involves the cyclization of appropriate precursors under specific conditions to form the desired pyridocarbazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them valuable for further research and applications .

Scientific Research Applications

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

IUPAC Name

1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERMWUKFFEASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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